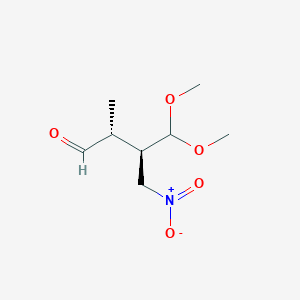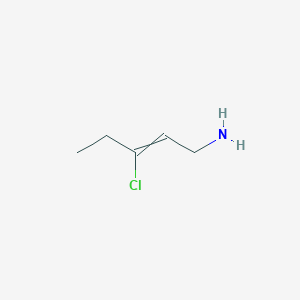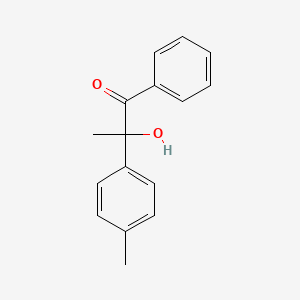![molecular formula C12H17NO4S B14186753 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 918871-38-2](/img/structure/B14186753.png)
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a formyl group, a dimethylamino group, a propan-2-yloxy group, and a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzene sulfonamide is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.
Addition of the Propan-2-yloxy Group: The final step involves the etherification of the benzene ring with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Carboxy-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Reduction: 3-Hydroxymethyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 3-Formyl-N,N-dimethyl-4-hydroxybenzene-1-sulfonamide.
科学研究应用
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide groups with biological molecules, aiding in the design of new drugs and therapeutic agents.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, binding to the active site and preventing the enzyme from catalyzing its normal reaction.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Chemical Reactivity: The formyl group can participate in various chemical reactions, altering the compound’s activity and interactions with other molecules.
相似化合物的比较
3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide can be compared with other sulfonamide derivatives:
3-Formyl-N,N-dimethylbenzene-1-sulfonamide: Lacks the propan-2-yloxy group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide:
4-[(Propan-2-yl)oxy]benzene-1-sulfonamide: Lacks both the formyl and dimethylamino groups, significantly altering its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
属性
CAS 编号 |
918871-38-2 |
|---|---|
分子式 |
C12H17NO4S |
分子量 |
271.33 g/mol |
IUPAC 名称 |
3-formyl-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)17-12-6-5-11(7-10(12)8-14)18(15,16)13(3)4/h5-9H,1-4H3 |
InChI 键 |
ORJBVWAVOZGMGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)



![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)

![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)

